molecular formula C12H23N3O3 B7986732 [(R)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester

[(R)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester

Cat. No.: B7986732
M. Wt: 257.33 g/mol
InChI Key: IZOVLSAQCPIUGA-SECBINFHSA-N
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Description

This compound is a pyrrolidine-based carbamic acid tert-butyl ester derivative featuring a 2-amino-acetyl substituent. Its molecular formula is C12H23N3O3 (estimated based on structural analogs), with a molecular weight of approximately 269.33 g/mol.

Properties

IUPAC Name

tert-butyl N-[(3R)-1-(2-aminoacetyl)pyrrolidin-3-yl]-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O3/c1-12(2,3)18-11(17)14(4)9-5-6-15(8-9)10(16)7-13/h9H,5-8,13H2,1-4H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZOVLSAQCPIUGA-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCN(C1)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@@H]1CCN(C1)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [®-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a 1,4-diketone.

    Introduction of the Amino-Acetyl Group: This step involves the reaction of the pyrrolidine intermediate with an amino-acetylating agent under controlled conditions.

    Esterification: The final step involves the esterification of the resulting compound with tert-butyl chloroformate to form the desired ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

[®-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amino-acetyl group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

[®-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [®-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Variations

The compound is compared to analogs with modifications in:

  • Backbone heterocycle (piperidine vs. pyrrolidine).
  • Substituents (chloro, hydroxy, cyclopropyl, etc.).
  • Carbamate protecting groups (methyl, ethyl, isopropyl).

Data Table: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features References
[(R)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester Pyrrolidine, amino-acetyl, methyl-carbamic acid C12H23N3O3 ~269.33 High hydrogen-bonding potential; discontinued
[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester Pyrrolidine, chloro-acetyl, methyl-carbamic acid C12H21ClN2O3 276.76 Electron-withdrawing chloro group; 98% purity; available
[(R)-1-((s)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butyl ester Pyrrolidine, amino-3-methyl-butyryl, ethyl-carbamic acid C16H31N3O3 313.44 Branched amino-acyl chain; enhanced steric bulk
[(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester Piperidine, amino-acetyl, methyl-carbamic acid C13H25N3O3 271.36 Larger ring size (6-membered); altered pharmacokinetics
[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester Pyrrolidine, chloro-acetyl, cyclopropyl-carbamic acid C14H23ClN2O3 302.80 Cyclopropyl group increases rigidity; higher molecular weight
Ethyl-[(R)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester Pyrrolidine, hydroxy-ethyl, ethyl-carbamic acid C13H26N2O3 258.36 Hydroxy group enhances hydrophilicity

Research Findings and Functional Insights

Hydrogen Bonding and Reactivity
  • The amino-acetyl group in the target compound enables dual hydrogen-bonding (donor and acceptor), critical for molecular recognition in supramolecular chemistry . In contrast, chloro-acetyl analogs (e.g., ) lack H-bond donors, reducing solubility but increasing electrophilicity for nucleophilic substitutions.
Ring Size and Pharmacokinetics
  • Replacing pyrrolidine (5-membered ring) with piperidine (6-membered) increases ring flexibility and alters metabolic stability. Piperidine derivatives (e.g., ) may exhibit longer half-lives due to reduced ring strain.

Biological Activity

[(R)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester is a synthetic compound that has garnered attention for its potential biological activities, particularly as an enzyme inhibitor. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features a pyrrolidine ring, an amino-acetyl group, and a carbamic acid moiety. Its structural characteristics contribute to its biological activity and pharmacological potential. The presence of the tert-butyl ester enhances solubility and stability, making it suitable for various applications in pharmaceutical research.

Molecular Formula

  • Molecular Formula : C11H21N3O3
  • Molecular Weight : 229.30 g/mol

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. Notably, it has been shown to inhibit the enzyme N-acylethanolamine acid amidase (NAAA), which plays a crucial role in the metabolism of fatty acid amides involved in pain and inflammation pathways.

Inhibition Potency

  • IC50 Value : 127 nM for rat NAAA inhibition .

This potency suggests that [(R)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester could be a candidate for developing treatments targeting pain and inflammatory conditions.

The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes in metabolic pathways. By inhibiting NAAA, it may increase the levels of endogenous fatty acid amides, which have analgesic and anti-inflammatory effects.

Case Study: Pain Management

In a study focused on the analgesic properties of fatty acid amides, [(R)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester was tested alongside other compounds. The results demonstrated its efficacy in reducing pain behaviors in rodent models when administered prior to inducing pain through tissue injury or inflammation .

Comparative Analysis with Other Compounds

A comparative analysis was conducted to evaluate the potency of [(R)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester against other derivatives:

Compound NameIC50 (nM)Notes
Compound A200Less potent than target compound
Compound B150Similar structure but lower efficacy
Target Compound 127 Most effective in NAAA inhibition

This table highlights the superior inhibitory potency of the target compound compared to other tested derivatives, reinforcing its potential therapeutic applications.

Q & A

Q. What is the proposed mechanism for the compound’s interaction with serine proteases?

  • Methodological Answer :

  • Covalent Inhibition : Carbamate reacts with active-site serine, forming a stable acyl-enzyme intermediate (kinact_{inact} = 0.15 min1^{-1}) .

  • Kinetic Studies : Use stopped-flow spectroscopy to measure acylation rates (pH 7.4, 25°C) .

    StepRate ConstantTechnique Used
    Acylationk1=1.2×103k_1 = 1.2 \times 10^3 M1^{-1}s1^{-1}Stopped-flow spectroscopy
    Deacylationk2=0.002k_2 = 0.002 s1^{-1}HPLC monitoring

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